Lysosomal Storage Disease
Lysosomal Storage Disease
Lysosomal storage disease
ICD: E75.2Ontology ID: DOID:13426
Description
Lysosomal storage diseases (LSDs) are a group of rare, inherited metabolic disorders characterized by the deficiency of specific lysosomal enzymes. This deficiency leads to the abnormal accumulation of undigested or partially digested macromolecules within lysosomes, causing cellular dysfunction and progressive damage to various organs and tissues. LSDs present with a wide spectrum of clinical manifestations affecting neurological, skeletal, visceral, and hematological systems, often leading to severe and life-limiting conditions.
Treatment Compounds
Treatment Compounds
List of compounds for treating this disease
GAA
基因: GAAEnzyme
GBA
基因: GBA
SMPD1
基因: SMPD1
GALC
基因: GALC
IDUA
基因: IDUA
Autophagy-related proteins
基因: ATG家族(如ATG1, ATG13)蛋白复合物/激酶
V-type proton ATPase
基因: ATP6V0A3, ATP6V1C1等酶
Cathepsins
基因: CTSB, CTSD等酶
其他治疗化合物
直接关联的治疗化合物,作用靶点尚未明确
Statistics
Treatment Compounds2
Metadata
Created At2/2/2026
Updated At2/15/2026

